Temporin-1RNa Temporin-1RNa
Brand Name: Vulcanchem
CAS No.:
VCID: VC3662941
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Molecular Formula:
Molecular Weight:

Temporin-1RNa

CAS No.:

Cat. No.: VC3662941

Molecular Formula:

Molecular Weight:

* For research use only. Not for human or veterinary use.

Temporin-1RNa -

Specification

Introduction

Structure and Properties

Amino Acid Sequence and Physicochemical Properties

The molecular structure of Temporin-1RNa, like other temporins, features several key characteristics:

  • A defined sequence of amino acids with several basic residues contributing to its positive charge

  • An amphipathic nature, with hydrophobic and hydrophilic regions that facilitate membrane interaction

  • A relatively short length compared to other antimicrobial peptides

Secondary Structure

Temporin-1RNa adopts a helical conformation when in membrane-mimicking environments such as sodium dodecyl sulfate (SDS) or trifluoroethanol (TFE) . This structural transformation is significant as it likely contributes to the peptide's mechanism of action. The helical structure allows for optimal interaction with microbial membranes, positioning the hydrophobic and hydrophilic regions of the peptide in a manner that facilitates membrane disruption . This conformational flexibility—being unstructured in aqueous environments but adopting a defined structure in membrane-like conditions—is a common characteristic of many antimicrobial peptides, including temporins.

Biological Activities

Antimicrobial Activity

Temporin-1RNa demonstrates significant antimicrobial activity against a range of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi. The antimicrobial efficacy of Temporin-1RNa is quantified through minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the peptide required to inhibit visible growth of a microorganism.

Table 1: Antimicrobial Activity of Temporin-1RNa Against Various Microorganisms

MicroorganismClassificationMIC (μM)
Staphylococcus aureusGram-positive bacterium12.5
Streptococcus lactisGram-positive bacterium6.25
Bacillus cereusGram-positive bacteriumNot specified
Escherichia coliGram-negative bacteriumNot specified
Pseudomonas aeruginosaGram-negative bacterium25
Candida albicansFungus12.5

As evident from the table, Temporin-1RNa shows particularly potent activity against Gram-positive bacteria, with the lowest MIC value of 6.25 μM against Streptococcus lactis. Its activity against Gram-negative bacteria is comparatively lower, with a MIC of 25 μM against Pseudomonas aeruginosa . This pattern of greater efficacy against Gram-positive bacteria is consistent with other temporins and may be related to differences in cell envelope composition between Gram-positive and Gram-negative bacteria .

Anticancer Activity

Beyond its antimicrobial properties, Temporin-1RNa has demonstrated anticancer activity against human cancer cell lines. Studies have shown that the peptide is effective against MCF-7 (human breast cancer) cells and HeLa (human cervical cancer) cells, with an IC50 (half-maximal inhibitory concentration) of approximately 25 μM for both cell lines . This indicates that Temporin-1RNa can inhibit the growth of these cancer cells by 50% at this concentration.

The anticancer activity of temporins, including Temporin-1RNa, is thought to be related to their ability to interact with and disrupt cancer cell membranes. Cancer cell membranes often have a higher negative charge compared to normal cells due to the overexpression of anionic molecules like phosphatidylserine on their surface, making them more susceptible to cationic antimicrobial peptides .

Hemolytic Activity

An important consideration for the therapeutic application of antimicrobial peptides is their potential toxicity toward mammalian cells, often assessed through hemolytic activity. Temporin-1RNa has an HC50 (concentration causing 50% hemolysis of red blood cells) of 105 μM . This value indicates moderate hemolytic activity, which is higher than its effective antimicrobial and anticancer concentrations. The ratio of HC50 to MIC (therapeutic index) provides a measure of the peptide's selectivity for microbial cells over mammalian cells.

Table 2: Comparison of Antimicrobial, Anticancer, and Hemolytic Activities of Temporin-1RNa

Activity TypeTargetEffective Concentration (μM)Therapeutic Index (HC50/Effective Concentration)
AntimicrobialS. lactis6.2516.8
AntimicrobialS. aureus12.58.4
AntimicrobialP. aeruginosa254.2
AnticancerMCF-7 cells254.2
AnticancerHeLa cells254.2
HemolyticHuman erythrocytes105 (HC50)-

The therapeutic index values suggest that Temporin-1RNa has a favorable selectivity for S. lactis and S. aureus over human erythrocytes, but the selectivity decreases for P. aeruginosa and cancer cells. This highlights the importance of considering both efficacy and toxicity in the development of Temporin-1RNa-based therapeutics.

Mechanism of Action

Membrane Interaction and Disruption

Like other temporins, Temporin-1RNa is believed to exert its antimicrobial and anticancer activities primarily through interaction with and disruption of target cell membranes . The process typically involves:

  • Initial electrostatic attraction between the positively charged peptide and negatively charged components of the target cell membrane

  • Hydrophobic interaction and insertion of the peptide into the lipid bilayer

  • Aggregation of peptide molecules within the membrane

  • Formation of pores or disruption of membrane integrity, leading to leakage of cellular contents and eventually cell death

The specificity of temporins for microbial cells over mammalian cells is attributed to differences in membrane composition. Bacterial membranes typically contain a higher proportion of negatively charged phospholipids on their outer surface, enhancing the initial electrostatic attraction with cationic peptides. In contrast, mammalian cell membranes have a more neutral outer leaflet, with negatively charged phospholipids predominantly located on the inner leaflet .

Synthesis and Production

Chemical Synthesis

Temporin-1RNa is typically produced through solid-phase peptide synthesis (SPPS), a standard technique for the chemical synthesis of peptides . The process involves the sequential addition of protected amino acids to a growing peptide chain attached to a solid support resin. The general steps include:

  • Attachment of the C-terminal amino acid to a solid support

  • Deprotection of the amino group of the attached amino acid

  • Coupling of the next amino acid in the sequence

  • Repetition of deprotection and coupling steps until the complete sequence is assembled

  • Cleavage of the peptide from the solid support and removal of side-chain protecting groups

The synthesis of temporins, including Temporin-1RNa, may encounter challenges related to the coupling of specific amino acids due to steric hindrance or poor reactivity. For instance, coupling reactions involving arginine or leucine residues, both present in Temporin-1RNa, often require additional coupling cycles to achieve desired yields.

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